Disperse orange 25
Overview
Description
Mechanism of Action
Target of Action
Disperse Orange 25, also known as 4-[N-(2-cyanoethyl)-N-ethylamino]-4′-nitroazo-benzene, is primarily used as a dye in the textile industry . Its primary target is the fiber material it is applied to, where it imparts a vibrant orange color .
Mode of Action
The mode of action of this compound involves the interaction of the dye with the fiber material. The dye molecules penetrate into the fiber and form a dispersion, hence the name ‘disperse dye’. The dyeing process involves the use of heat to facilitate the diffusion of the dye into the fiber .
In terms of its chemical interactions, this compound can undergo degradation in certain conditions. For instance, in supercritical water oxidation (SCWO), the aromatic rings in this compound can be attacked by hydroxyl radical, oxygen molecule, and hydroxyl radical together with oxygen molecule, respectively, which causes the aromatic ring-opening reaction to happen mainly through three different pathways .
Biochemical Pathways
While this compound is not typically involved in biochemical pathways due to its primary use as a dye, its degradation process in supercritical water oxidation (SCWO) has been studied. The degradation process involves the attack on the aromatic rings of this compound by hydroxyl radicals, oxygen molecules, and a combination of both. This leads to the opening of the aromatic rings through three different pathways .
Pharmacokinetics
The solubility and diffusion of the dye into fiber materials during the dyeing process could be considered analogous to absorption and distribution in pharmacokinetics .
Result of Action
The result of the action of this compound is the imparting of a vibrant orange color to the fiber material it is applied to . In the context of its degradation, the result is the opening of the aromatic rings and the formation of new compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The dyeing process is typically carried out at high temperatures, which facilitates the diffusion of the dye into the fiber . In the context of its degradation in supercritical water oxidation, factors such as temperature, the molecular ratio of this compound, O2 and H2O, and the reaction time have been found to influence the degradation process .
Biochemical Analysis
Biochemical Properties
Disperse Orange 25 plays a significant role in biochemical reactions due to its stable chemical structure and large dipole moment. It interacts with various biomolecules, including enzymes and proteins. For instance, it has been observed to interact with hydroxyl radicals and oxygen molecules during supercritical water oxidation, leading to the degradation of its aromatic rings . These interactions are crucial for understanding its behavior in different biochemical environments.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving supercritical water oxidation, this compound’s degradation products were found to impact cellular functions by interacting with hydroxyl radicals and oxygen molecules . These interactions can lead to changes in cell signaling and metabolic pathways, highlighting the compound’s potential effects on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. During supercritical water oxidation, the compound’s aromatic rings are attacked by hydroxyl radicals and oxygen molecules, leading to ring-opening reactions . These molecular interactions are essential for understanding how this compound influences biochemical processes and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and the presence of reactive species . Over time, the compound’s degradation products can have long-term effects on cellular functions, which are crucial for understanding its behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased toxicity and adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. During its degradation, the compound interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . These interactions are critical for understanding how the compound is processed within biological systems and its overall impact on metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is vital for predicting the compound’s behavior in different biological contexts.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying its subcellular localization provides insights into how the compound exerts its effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Orange 25 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-cyanoethyl)aniline under alkaline conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The product is then purified through filtration and recrystallization .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the presence of strong oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, high temperatures.
Reduction: Sodium dithionite, acidic or basic conditions.
Substitution: Electrophiles such as halogens, under acidic conditions.
Major Products Formed:
Oxidation: Cleavage products such as nitrobenzene derivatives.
Reduction: Aromatic amines like 4-nitroaniline.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Disperse Orange 25 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.
Biology: Investigated for its potential mutagenic and carcinogenic effects.
Medicine: Explored for its use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of non-linear optical materials and as a dye in the textile industry.
Comparison with Similar Compounds
Disperse Orange 3: Another azo dye with similar applications but different substituents on the aromatic rings.
Disperse Red 1: A related compound with a red hue, used in similar industrial applications.
Disperse Yellow 42: A yellow azo dye with comparable stability and application in dyeing synthetic fibers.
Uniqueness of Disperse Orange 25: this compound is unique due to its specific substituents, which confer distinct optical properties and stability. Its large dipole moment and ability to undergo various chemical reactions make it versatile for multiple applications .
Properties
IUPAC Name |
3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPPPAFDNHYXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051999 | |
Record name | C.I. Disperse Orange 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31482-56-1, 12223-19-7, 12223-22-2 | |
Record name | Disperse Orange 25 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31482-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse orange 25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031482561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Orange 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Disperse Orange 25?
A1: this compound has the molecular formula C18H19N5O3 and a molecular weight of 353.38 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ UV-Vis, FTIR, and Resonance Raman spectroscopy to characterize this compound. UV-Vis spectroscopy helps determine the dye's absorbance characteristics [, ]. FTIR provides insights into the functional groups present in the molecule [, ]. Resonance Raman spectroscopy, particularly valuable for studying dye adsorption, reveals information about the molecule's vibrational modes [].
Q3: How does the presence of this compound affect the properties of polymer-dispersed liquid crystals (PDLCs)?
A3: Research indicates that doping PDLCs with this compound can enhance their morphological, electro-optical, and dielectric properties []. This effect is attributed to the dye's interaction with the liquid crystal droplets within the polymer matrix.
Q4: How stable is this compound in different polymer matrices?
A4: Studies on this compound incorporated into various polymer matrices, such as PMMA, PC, and PI, reveal that the choice of matrix significantly influences the dye's thermal and temporal stability []. For instance, this compound embedded in PI exhibits superior long-term stability compared to PMMA [].
Q5: Can this compound be used as a probe molecule to study surface acidity?
A5: Yes, Resonance Raman studies show that while this compound is physisorbed on SiO2, it undergoes protonation upon adsorption on SiO2Al2O3 or H-mordenite []. This behavior makes it a valuable probe for investigating Brønsted acidic sites on oxide surfaces [].
Q6: Have there been any molecular dynamics simulations conducted to understand the degradation mechanism of this compound?
A6: Yes, researchers have employed molecular dynamics simulations with reactive force fields to gain deeper insights into the degradation pathways of this compound in supercritical water oxidation processes [].
Q7: What are the environmental concerns associated with this compound?
A7: As a widely used textile dye, this compound raises concerns about its presence in wastewater. This dye, being recalcitrant, poses a challenge for conventional wastewater treatment methods [].
Q8: What methods have been explored for the removal of this compound from wastewater?
A8: Researchers are actively investigating various techniques to remove this compound from wastewater. These include adsorption using activated carbon [, , ], biodegradation using microorganisms [, ], advanced oxidation processes [, ], and photodegradation using TiO2 nanoparticles [, ].
Q9: How effective are cenospheres in removing this compound from wastewater?
A9: Studies demonstrate that modified cenospheres derived from coal fly ash show promise as a low-cost adsorbent for removing this compound from aqueous solutions [, ]. The adsorption process follows the pseudo-second-order kinetic model, indicating chemisorption [, ].
Q10: Can zeolite synthesized from cenospheres effectively treat wastewater containing this compound?
A10: Yes, research indicates that zeolite derived from cenospheres effectively removes this compound from wastewater []. Optimization studies using response surface methodology highlight the influence of factors such as contact time, dye concentration, and pH on dye removal efficiency [].
Q11: What is the solubility behavior of this compound in supercritical carbon dioxide?
A11: Research shows that this compound exhibits solubility in supercritical carbon dioxide (CO2), with pressure and temperature significantly influencing its solubility []. This property has implications for supercritical fluid dyeing processes, where the dye is dissolved in supercritical CO2 and then transferred to the polyester fibers [, , ].
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